molecular formula C12H16ClNO4 B3309959 3-Amino-3-(1,3-benzodioxol-5-yl)-2,2-dimethylpropionic acid hydrochloride CAS No. 944450-98-0

3-Amino-3-(1,3-benzodioxol-5-yl)-2,2-dimethylpropionic acid hydrochloride

Cat. No.: B3309959
CAS No.: 944450-98-0
M. Wt: 273.71 g/mol
InChI Key: RXDPOTBVTLLDMT-UHFFFAOYSA-N
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Description

3-Amino-3-(1,3-benzodioxol-5-yl)-2,2-dimethylpropionic acid hydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an amino group, a benzodioxole ring, and a dimethylpropionic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(1,3-benzodioxol-5-yl)-2,2-dimethylpropionic acid hydrochloride typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the following steps:

  • Benzodioxole Derivative Formation: The benzodioxole ring is formed through a reaction involving 1,3-benzodioxol-5-yl and appropriate reagents.

  • Dimethylpropionic Acid Formation: The dimethylpropionic acid moiety is introduced through esterification or other suitable reactions.

  • Hydrochloride Formation: The final step involves converting the compound into its hydrochloride salt form, typically using hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions, optimized reaction conditions, and purification techniques to ensure high yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-(1,3-benzodioxol-5-yl)-2,2-dimethylpropionic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups.

  • Substitution: Substitution reactions can replace one functional group with another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, serving as a precursor for more complex molecules. Biology: It may be employed in biological studies to investigate its interactions with biological macromolecules and its potential effects on cellular processes. Medicine: Industry: It can be utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3-Amino-3-(1,3-benzodioxol-5-yl)-2,2-dimethylpropionic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The amino group and benzodioxole ring may play crucial roles in binding to receptors or enzymes, leading to biological effects.

Comparison with Similar Compounds

  • 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid

  • 3-Amino-3-(1,3-benzodioxol-5-yl)propionic acid

  • 3-Amino-3-(1,3-benzodioxol-5-yl)butanoic acid

Uniqueness: 3-Amino-3-(1,3-benzodioxol-5-yl)-2,2-dimethylpropionic acid hydrochloride is unique due to its specific structural features, such as the presence of the dimethylpropionic acid moiety, which differentiates it from other similar compounds.

Properties

IUPAC Name

3-amino-3-(1,3-benzodioxol-5-yl)-2,2-dimethylpropanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4.ClH/c1-12(2,11(14)15)10(13)7-3-4-8-9(5-7)17-6-16-8;/h3-5,10H,6,13H2,1-2H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDPOTBVTLLDMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C1=CC2=C(C=C1)OCO2)N)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656454
Record name 3-Amino-3-(2H-1,3-benzodioxol-5-yl)-2,2-dimethylpropanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944450-98-0
Record name 1,3-Benzodioxole-5-propanoic acid, β-amino-α,α-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944450-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-3-(2H-1,3-benzodioxol-5-yl)-2,2-dimethylpropanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Amino-3-(1,3-benzodioxol-5-yl)-2,2-dimethylpropionic acid hydrochloride
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3-Amino-3-(1,3-benzodioxol-5-yl)-2,2-dimethylpropionic acid hydrochloride
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3-Amino-3-(1,3-benzodioxol-5-yl)-2,2-dimethylpropionic acid hydrochloride
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3-Amino-3-(1,3-benzodioxol-5-yl)-2,2-dimethylpropionic acid hydrochloride
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3-Amino-3-(1,3-benzodioxol-5-yl)-2,2-dimethylpropionic acid hydrochloride
Reactant of Route 6
3-Amino-3-(1,3-benzodioxol-5-yl)-2,2-dimethylpropionic acid hydrochloride

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